
2,7-Dibromo-9H-fluoren-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-9H-fluoren-9-OL is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and a hydroxyl group at the 9 position of the fluorene structure. It is commonly used in organic synthesis and has applications in various fields, including materials science and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9H-fluoren-9-OL typically involves the bromination of fluorene derivatives. One common method involves the reaction of fluorene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9H-fluoren-9-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or convert the hydroxyl group to a different functional group
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorenes, while oxidation can produce fluorenones .
Scientific Research Applications
2,7-Dibromo-9H-fluoren-9-OL has several scientific research applications:
Materials Science: It is used as a precursor in the synthesis of organic semiconducting polymers for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Pharmaceuticals: The compound is explored for its potential use in drug development due to its unique structural properties.
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9H-fluoren-9-OL involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The compound can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing its behavior in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9H-fluoren-9-one: This compound is similar but lacks the hydroxyl group, making it less reactive in certain types of reactions.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: This derivative has additional methyl groups, which can affect its solubility and reactivity.
Uniqueness
2,7-Dibromo-9H-fluoren-9-OL is unique due to the presence of both bromine atoms and a hydroxyl group, which provide a combination of reactivity and functional versatility. This makes it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
748187-31-7 |
|---|---|
Molecular Formula |
C13H8Br2O |
Molecular Weight |
340.01 g/mol |
IUPAC Name |
2,7-dibromo-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H8Br2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13,16H |
InChI Key |
BXARCPQQUNJPJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B12520445.png)
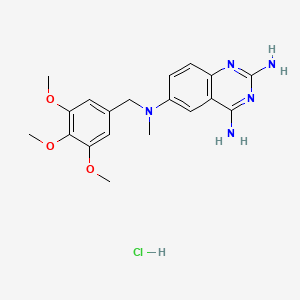
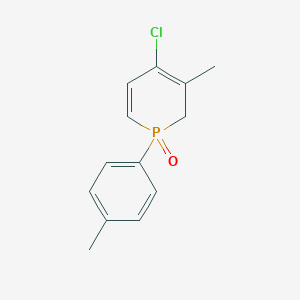
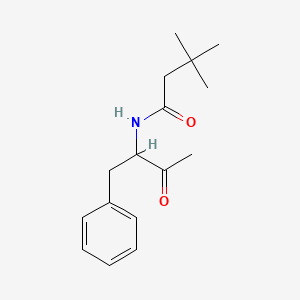
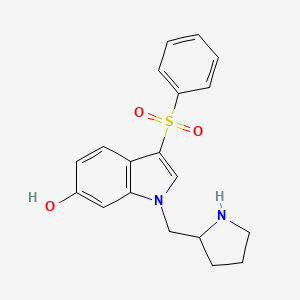
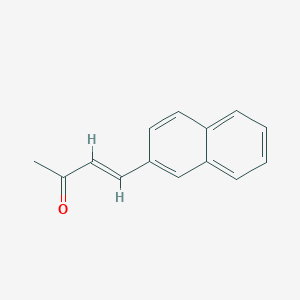
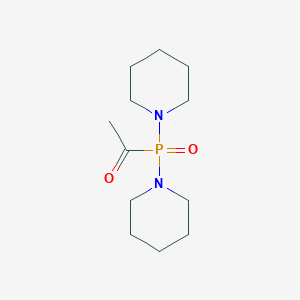
![2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B12520485.png)
![6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B12520486.png)
![[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B12520495.png)

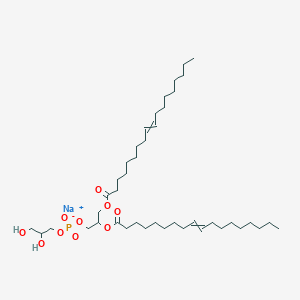
![3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate](/img/structure/B12520533.png)

